

An In-depth Technical Guide on the Spectroscopic Properties of Disperse Red 13

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Compound of Interest

Compound Name: Disperse Red 13

Cat. No.: B1198903

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the maximum absorption wavelength (λ_{max}) of the azo dye **Disperse Red 13** (C.I. 11115) in various solvents. The document details the phenomenon of solvatochromism, presents available spectroscopic data, outlines a general experimental protocol for λ_{max} determination, and includes visualizations of key concepts and workflows.

Introduction

Disperse Red 13 is a monoazo dye characterized by its vibrant red color and its application in dyeing synthetic fibers, particularly polyesters. Its molecular structure, featuring a nitro group and a chloro group on the phenyl ring of the diazonium component and an N-ethyl-N-(2-hydroxyethyl)amino group on the coupling component, gives rise to its specific colorimetric properties. The interaction of the dye molecule with the surrounding solvent molecules can influence its electronic structure and, consequently, its absorption spectrum. This phenomenon, known as solvatochromism, is of significant interest in various fields, including analytical chemistry, materials science, and toxicology.

Solvatochromism of Disperse Red 13

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents. This change is observed as a shift in the absorption or emission spectra of the substance. The position of the maximum absorption wavelength (λ_{max}) of a dye like

Disperse Red 13 is sensitive to the polarity of the solvent. This is due to the differential solvation of the ground and excited electronic states of the dye molecule.

Generally, azo dyes exhibit positive solvatochromism, where the λ_{max} shifts to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases. This is because the excited state of the dye molecule is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. However, the specific nature and magnitude of the solvatochromic shift depend on the intricate interplay of solute-solvent interactions, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces.

Quantitative Data on λ_{max} of Disperse Red 13

The available experimental data for the λ_{max} of **Disperse Red 13** in different solvents is limited in the scientific literature. While a λ_{max} of 503 nm is frequently cited by commercial suppliers, the solvent used for this measurement is often not specified. Qualitative descriptions indicate that **Disperse Red 13** dissolves in ethanol and acetone to produce a "deep red" solution.^[1]

The following table summarizes the currently available quantitative data. Researchers are encouraged to determine the λ_{max} in their specific solvent systems experimentally.

| Solvent | λ_{max} (nm) | Reference |
|---------------|-----------------------------|-----------|
| Not Specified | 503 | |
| Ethanol | Deep Red (Qualitative) | [1] |
| Acetone | Deep Red (Qualitative) | [1] |
| Methanol | No specific value found | |
| Chloroform | No specific value found | |
| DMSO | No specific value found | |
| Acetonitrile | No specific value found | |
| Toluene | No specific value found | |
| Cyclohexane | No specific value found | |

Experimental Protocol for λ_{max} Determination

The following is a generalized experimental protocol for determining the λ_{max} of a disperse dye like **Disperse Red 13** using a UV-Vis spectrophotometer.

1. Materials and Equipment:

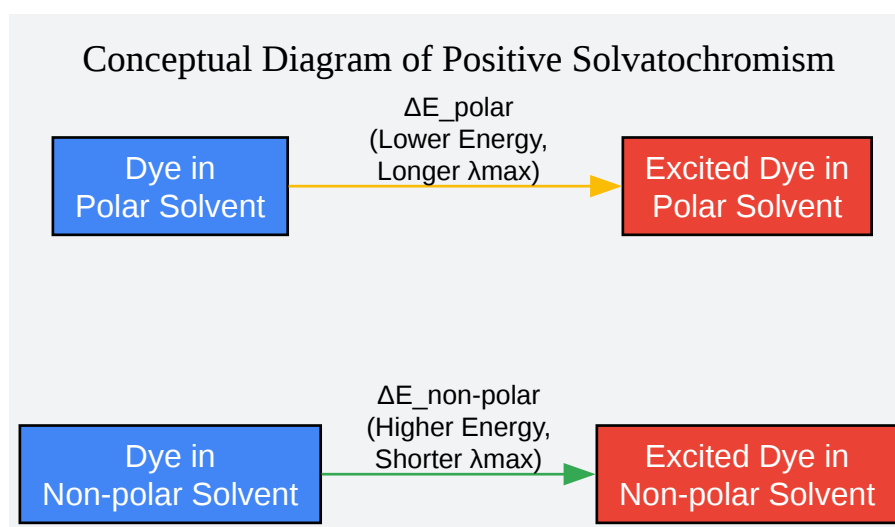
- **Disperse Red 13** dye
- Spectrophotometric grade solvents (e.g., ethanol, acetone, methanol, etc.)
- UV-Vis spectrophotometer (double beam recommended)
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

2. Procedure:

- **Preparation of Stock Solution:** Accurately weigh a small amount of **Disperse Red 13** and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mg/mL). Ensure the dye is completely dissolved. Sonication may be used to aid dissolution.
- **Preparation of Working Solutions:** Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1, 2, 5, 10, 20 $\mu\text{g/mL}$).
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow it to warm up for the manufacturer's recommended time. Set the wavelength range for scanning (e.g., 300-700 nm for a red dye).
- **Blank Measurement:** Fill a cuvette with the pure solvent that was used to prepare the dye solutions. Place the cuvette in the reference beam of the spectrophotometer and use it to zero the instrument (baseline correction).
- **Sample Measurement:**

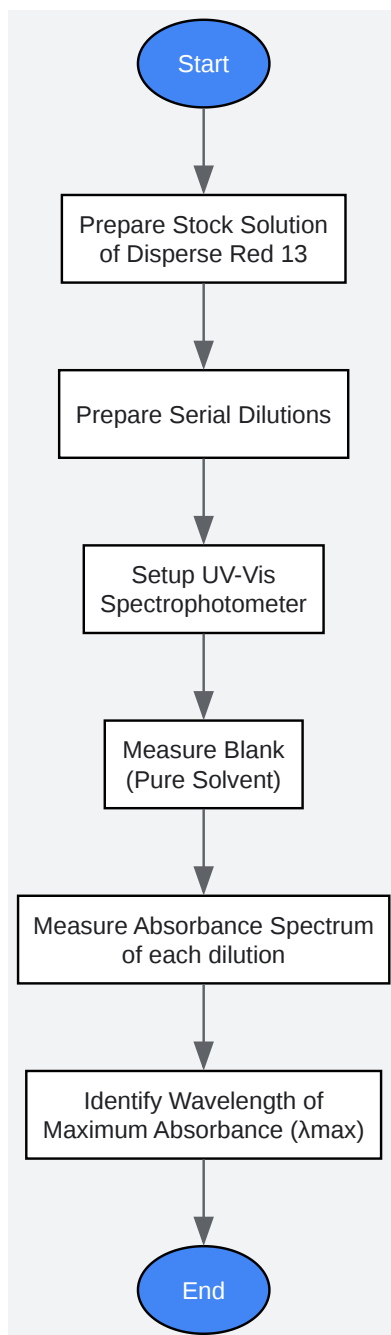
- Rinse a sample cuvette with a small amount of the most dilute working solution and then fill it with the solution.
- Wipe the optical surfaces of the cuvette with a lint-free tissue.
- Place the cuvette in the sample holder of the spectrophotometer.
- Scan the absorbance of the solution over the selected wavelength range.
- Data Analysis:
 - The wavelength at which the highest absorbance is recorded is the λ_{max} .
 - Repeat the measurement for the other concentrations to ensure the λ_{max} is consistent.

Visualizations



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Caption: A diagram illustrating the effect of solvent polarity on the energy gap and λ_{max} of a dye.



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Caption: A workflow for the experimental determination of λ_{max} .

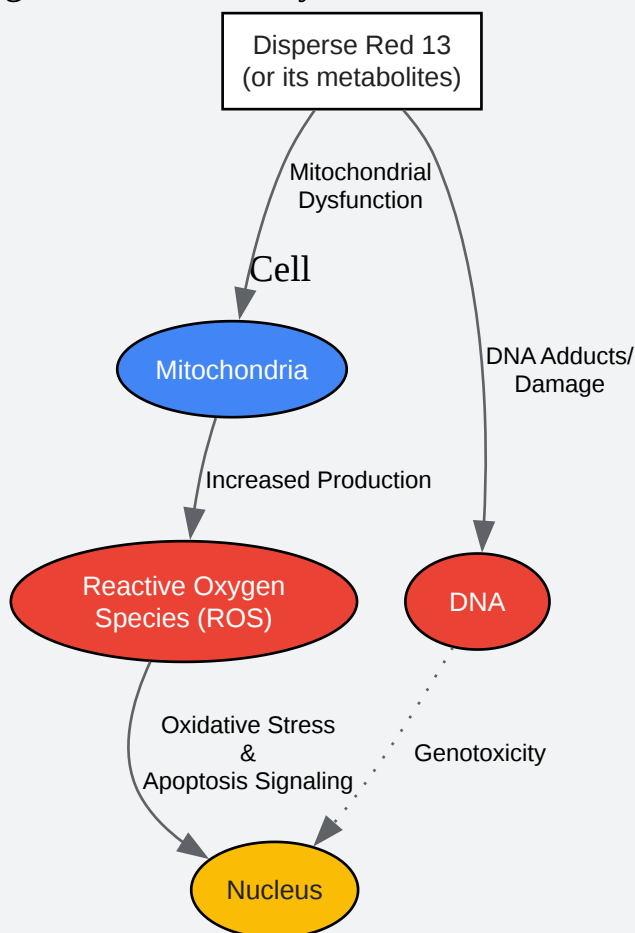
Biological Activity and Potential Signaling Pathways

While this guide focuses on the solvatochromic properties of **Disperse Red 13**, it is important for researchers, particularly those in drug development, to be aware of its biological activities. Studies have shown that **Disperse Red 13** can exhibit mutagenic and genotoxic effects. It has

been found to induce chromosomal damage in human lymphocytes and has shown mutagenic activity in the Salmonella/microsome assay. Furthermore, research on the structurally similar Disperse Red 1 has indicated cytotoxic and genotoxic effects on mouse germ cells.

The precise signaling pathways affected by **Disperse Red 13** are not well-elucidated in the current literature. However, the genotoxicity of some azo dyes has been linked to their ability to bind to DNA, potentially leading to DNA damage and the activation of cellular stress responses. Azo dyes can be metabolized by azoreductases in the gut microbiota and the liver, leading to the formation of aromatic amines, which are often the ultimate carcinogenic species. These metabolites can induce oxidative stress and inflammatory responses. For instance, some azo dyes have been shown to impact the Keap1-Nrf2-ARE signaling pathway, which is a key regulator of the cellular antioxidant response.

Conceptual Diagram of Potential Cytotoxic Effects of Disperse Red 13



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Caption: A conceptual diagram of the potential cytotoxic mechanisms of **Disperse Red 13**.

Conclusion

This technical guide has summarized the available information on the λ_{max} of **Disperse Red 13** in different solvents, highlighting the need for further experimental investigation to fully characterize its solvatochromic behavior. A general protocol for the experimental determination of λ_{max} has been provided to facilitate such studies. Additionally, the known biological activities of **Disperse Red 13** and related azo dyes have been discussed to inform researchers of its potential toxicological implications. The provided visualizations aim to clarify the concepts of solvatochromism, the experimental workflow for its characterization, and the potential cellular effects of this dye.

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References

- 1. DISPERSE RED 13 | 3180-81-2 [chemicalbook.com]
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